![molecular formula C11H9FN2O B3320935 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one CAS No. 128487-03-6](/img/structure/B3320935.png)

6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one

Overview

Description

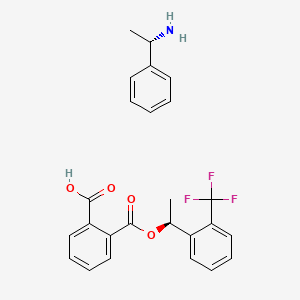

“6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one” is an organic compound that belongs to the class of pyridoindoles. It has potential pharmaceutical applications, as it exhibits various biological activities and pharmacological properties .

Synthesis Analysis

In previous research, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles, and synthesized . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a fluorine atom and an indole derivative as part of its structure . Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” derivatives are complex. The choice of the carbonyl component of the Fischer reaction is generally not limited: both the piperidin-4-one itself and its N-alkyl and N-acyl derivatives undergo this reaction successfully .Scientific Research Applications

Antioxidant and Cytotoxic Properties

Research has found that derivatives of 6-methoxytetrahydro-β-carboline, a similar compound to 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one, exhibit moderate antioxidant properties. These derivatives also showed mild toxicity at effective antioxidative concentrations, suggesting potential in antioxidant applications and a safer profile compared to certain standard drugs (Goh et al., 2015).

Radiopharmaceutical Synthesis

Fluorine-18 labeled derivatives, closely related to this compound, have been identified as potent agents for imaging paired helical filaments of tau, with promising applications in PET radiopharmaceuticals for early clinical trials (Shoup et al., 2013).

Development of Selective Estrogen Receptor Downregulators

The discovery of orally bioavailable selective estrogen receptor downregulators (SERD) incorporating 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif, related to this compound, has been reported. These compounds are currently being evaluated in clinical trials for the treatment of advanced estrogen receptor-positive breast cancer (De savi et al., 2015).

Calcium-Antagonist Activity

Compounds from the group including 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles exhibit calcium-antagonist behavior, indicating potential pharmaceutical applications (Ivanov et al., 2001).

Broad Spectrum Pharmacological Activity

Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which include this compound, have been demonstrated to exhibit a broad spectrum of pharmacological activities, holding interest for medicinal chemistry (Ivashchenko et al., 2010).

Mechanism of Action

Future Directions

The future directions for “6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one” could involve further exploration of its potential pharmaceutical applications, given its various biological activities and pharmacological properties . More research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Properties

IUPAC Name |

6-fluoro-2,3,4,5-tetrahydropyrido[4,3-b]indol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-7-3-1-2-6-9-8(14-10(6)7)4-5-13-11(9)15/h1-3,14H,4-5H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZNWWUSMJZYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC3=C2C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile](/img/structure/B3320856.png)

![(r)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid](/img/structure/B3320863.png)

![1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3320883.png)

![1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3320885.png)

![Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B3320887.png)

![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B3320902.png)

![10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B3320924.png)

![Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320945.png)